2-((3-Cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid
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Overview
Description
2-((3-Cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid is a complex organic compound with a molecular formula of C15H12N2O2S This compound is characterized by the presence of a cyano group, a methyl group, and a phenylacetic acid moiety attached to a pyridine ring through a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as aldehydes or ketones, with ammonia or amines.
Introduction of the Cyano and Methyl Groups: The cyano and methyl groups are introduced onto the pyridine ring through nitration and subsequent reduction reactions.
Thioether Formation: The thioether linkage is formed by reacting the pyridine derivative with a thiol compound under suitable conditions, such as in the presence of a base.
Phenylacetic Acid Attachment: The final step involves the attachment of the phenylacetic acid moiety to the thioether-substituted pyridine ring through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the thioether linkage is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-Cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-((3-Cyano-6-methylpyridin-2-yl)thio)acetic acid: A closely related compound with similar structural features.
2-((3-Cyano-6-methylpyridin-2-yl)thio)propionic acid: Another analog with a propionic acid moiety instead of phenylacetic acid.
Uniqueness
2-((3-Cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid is unique due to the presence of the phenylacetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3-cyano-6-methylpyridin-2-yl)sulfanyl-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-7-8-12(9-16)14(17-10)20-13(15(18)19)11-5-3-2-4-6-11/h2-8,13H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUIDMPGQWTGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SC(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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